Reduced Lipophilicity (LogP) versus Non-Fluorinated Analog 4-Amino-3-bromobenzonitrile
The target compound exhibits a LogP of 1.91 (computed, ChemSpace) and an XLogP3 of 1.8 (PubChem), compared with a LogP of 2.48 for 4-amino-3-bromobenzonitrile (50397-74-5), the direct non-fluorinated analog [1][2]. The ~0.6 log unit reduction attributable to the ortho-fluorine substitution places this compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug-like chemical space, while the non-fluorinated comparator lies in a higher LogP range more associated with promiscuity and poor solubility [3].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 1.91 (ChemSpace); XLogP3 1.8 (PubChem) |
| Comparator Or Baseline | 4-Amino-3-bromobenzonitrile: LogP 2.48 (BOC Sciences); XLogP3 ~1.77 (chembase) |
| Quantified Difference | Δ LogP ≈ -0.57 (vs. non-fluorinated analog, ChemSpace vs. Molbase); XLogP3 values are similar |
| Conditions | Computed physicochemical properties from authoritative databases and vendor specifications |
Why This Matters
Lower LogP in the ortho-fluorinated target compound predicts improved aqueous solubility and reduced non-specific protein binding relative to the non-fluorinated analog, making it a more attractive fragment or intermediate for lead optimization programs targeting oral bioavailability.
- [1] ChemSpace. 4-amino-3-bromo-2-fluorobenzonitrile. LogP 1.91. https://chem-space.com/CSSB00020669540-357BF1 (accessed 2026-05-07). View Source
- [2] Molbase/Qiye. 4-Amino-3-bromobenzonitrile (CAS 50397-74-5). LogP 2.48418. https://qiye.molbase.cn/ (accessed 2026-05-07). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Review defining optimal LogP range (1–3) for oral drug candidates. View Source
